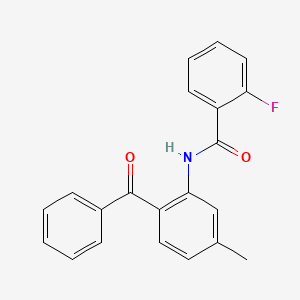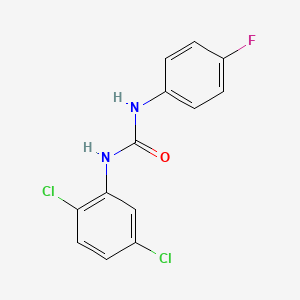![molecular formula C20H23N5O3 B11970112 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11970112.png)
2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a nitrophenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the benzyl group. The final step involves the condensation of the piperazine derivative with 3-nitrobenzaldehyde under acidic or basic conditions to form the desired hydrazide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitrophenyl group may participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
- **2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
- **2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol
Uniqueness
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl and a piperazine moiety allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H23N5O3 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23N5O3/c26-20(22-21-14-18-7-4-8-19(13-18)25(27)28)16-24-11-9-23(10-12-24)15-17-5-2-1-3-6-17/h1-8,13-14H,9-12,15-16H2,(H,22,26)/b21-14+ |
Clave InChI |
JFRJGYFIKJHRGU-KGENOOAVSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


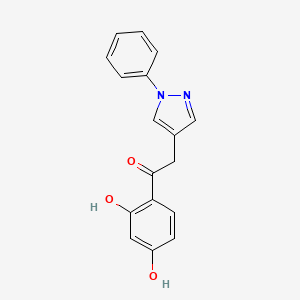
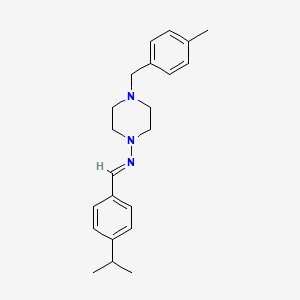
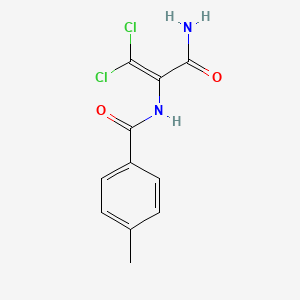
![Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate](/img/structure/B11970059.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11970072.png)
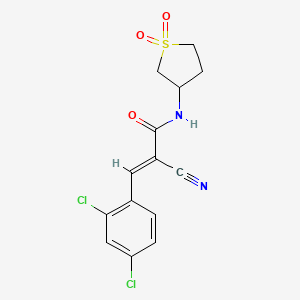
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11970089.png)
![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11970096.png)
![5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11970103.png)

![Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate](/img/structure/B11970108.png)
